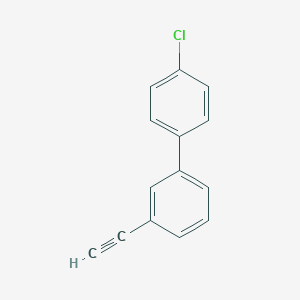

1-Chloro-4-(3-ethynylphenyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

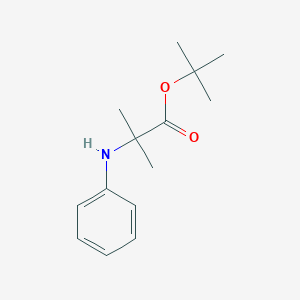

1-Chloro-4-(3-ethynylphenyl)benzene, also known as p-(3-ethynylphenyl) chlorobenzene or EPCB, is an organic compound used in scientific research and industrial applications. It undergoes standard Sonogashira reaction with iodophenyl groups on the film surfaces via the formation of C−C bonds .

Molecular Structure Analysis

The molecular formula of 1-Chloro-4-(3-ethynylphenyl)benzene is C14H9Cl. The molecular weight is 212.68. The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1-Chloro-4-ethynylbenzene undergoes standard Sonogashira reaction with iodophenyl groups on the film surfaces via the formation of C−C bonds . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-4-(3-ethynylphenyl)benzene include a density of 1.2±0.1 g/cm3, a boiling point of 353.8±27.0 °C at 760 mmHg, a vapour pressure of 0.0±0.8 mmHg at 25°C, an enthalpy of vaporization of 57.5±3.0 kJ/mol, a flash point of 162.4±19.1 °C, and an index of refraction of 1.645 .Scientific Research Applications

1. Electrochemical Sensor for Hydrogen Peroxide Detection The compound is used in the synthesis of a conjugated polymer (PTEPB), which is used as an electrochemical sensor for detecting hydrogen peroxide (H2O2). This method has been successfully applied to sensitively monitor H2O2 released by living cells .

Conjugated Polymers for Biological Applications

Conjugated polymers (CPs) are becoming increasingly attractive for biological applications. The compound is used in the synthesis of a CP (PTEPB) that is used to detect physiological species .

Synthesis of New Conjugated Polymers

The compound is used in the decarbonylative polyadditions of diyne monomers with respective terephthaloyl dichloride and benzene-1,3,5-tricarbonyl trichloride to synthesize new conjugated polymers .

High Thermal Stability Materials

The resultant polymers from the synthesis process mentioned above are processable and enjoy high thermal stability .

Thermal Curing at High Temperatures

The linear polymers synthesized using the compound can undergo thermal curing at high temperatures .

Light Emission Enhancement

The light emissions of linear polymers with twisted tetraphenylethene units are enhanced by aggregate formation, demonstrating an unusual aggregation-enhanced emission characteristic .

Organic Synthesis and Material Science

The compound is a versatile chemical compound used in scientific research. With its unique structure, it finds applications in various fields, including organic synthesis and material science.

properties

IUPAC Name |

1-chloro-4-(3-ethynylphenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c1-2-11-4-3-5-13(10-11)12-6-8-14(15)9-7-12/h1,3-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZLHANHWLPHQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(3-ethynylphenyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2388687.png)

![2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388689.png)

![N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2388691.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2388692.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2388693.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2388695.png)

![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)